Glycine, N-(((5S,6S)-5-((4,6-dideoxy-4-(methylamino)-3-O-beta-D-xylopyranosyl-beta-D-galactopyranosyl)oxy)-5,6,8,13-tetrahydro-1,6,9,1--tetrahydroxy-11-methoxy-3-methyl-8,13-dioxobenzo(a)naphthacen-2-yl)carbonyl)-
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Overview
Description
Glycine, N-(((5S,6S)-5-((4,6-dideoxy-4-(methylamino)-3-O-beta-D-xylopyranosyl-beta-D-galactopyranosyl)oxy)-5,6,8,13-tetrahydro-1,6,9,1–tetrahydroxy-11-methoxy-3-methyl-8,13-dioxobenzo(a)naphthacen-2-yl)carbonyl)- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a glycine moiety linked to a highly functionalized tetracyclic core, which includes multiple hydroxyl, methoxy, and sugar groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and the formation of the tetracyclic core. Typical reaction conditions might include the use of protecting groups such as TBDMS (tert-butyldimethylsilyl) for hydroxyl groups, and reagents like trifluoroacetic acid (TFA) for deprotection.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of each synthetic step to maximize yield and purity. This might involve the use of automated synthesizers, high-performance liquid chromatography (HPLC) for purification, and large-scale reactors for the synthesis of intermediates.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes using reagents like PCC (pyridinium chlorochromate).
Reduction: The carbonyl groups can be reduced to alcohols using reagents like sodium borohydride (NaBH4).
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane.
Reduction: NaBH4, lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like thiols, amines.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of carbonyl groups would yield alcohols.
Scientific Research Applications
This compound could have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study glycosylation processes in cells.
Medicine: Potential use as a drug or drug precursor due to its complex structure and functional groups.
Industry: Use in the synthesis of specialty chemicals or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors through its glycosyl and hydroxyl groups, affecting cellular processes. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Glycine derivatives: Compounds with similar glycine moieties.
Tetracyclic compounds: Molecules with similar tetracyclic cores.
Glycosylated compounds: Molecules with similar glycosylation patterns.
Uniqueness
This compound is unique due to its combination of a glycine moiety, a highly functionalized tetracyclic core, and multiple glycosyl groups. This combination of features might confer unique biological or chemical properties, making it valuable for specific applications.
Properties
CAS No. |
128162-62-9 |
---|---|
Molecular Formula |
C39H42N2O19 |
Molecular Weight |
842.8 g/mol |
IUPAC Name |
2-[[(5S,6S)-1,6,9,14-tetrahydroxy-5-[(2S,3R,4S,5S,6S)-3-hydroxy-6-(hydroxymethyl)-5-(methylamino)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C39H42N2O19/c1-11-4-16-24(31(51)21(11)37(55)41-8-20(45)46)23-14(7-15-25(32(23)52)28(48)13-5-12(56-3)6-17(43)22(13)27(15)47)29(49)35(16)59-39-34(54)36(26(40-2)19(9-42)58-39)60-38-33(53)30(50)18(44)10-57-38/h4-7,18-19,26,29-30,33-36,38-40,42-44,49-54H,8-10H2,1-3H3,(H,41,55)(H,45,46)/t18-,19-,26+,29+,30+,33-,34-,35+,36+,38+,39+/m1/s1 |
InChI Key |
LLWHVGMGXRFQFH-PHMCRVAQSA-N |
Isomeric SMILES |
CC1=CC2=C(C3=C(C4=C(C=C3[C@@H]([C@H]2O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)NC)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)O)O)C(=O)C7=C(C4=O)C=C(C=C7O)OC)O)C(=C1C(=O)NCC(=O)O)O |
Canonical SMILES |
CC1=CC2=C(C3=C(C4=C(C=C3C(C2OC5C(C(C(C(O5)CO)NC)OC6C(C(C(CO6)O)O)O)O)O)C(=O)C7=C(C4=O)C=C(C=C7O)OC)O)C(=C1C(=O)NCC(=O)O)O |
Origin of Product |
United States |
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